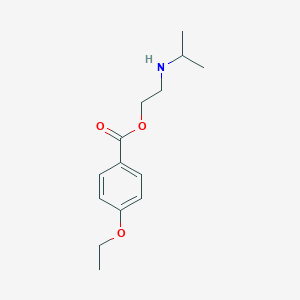
N(4)-Tadmd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(4)-Tadmd is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a derivative of Tadmd, which is a well-known drug used for the treatment of several diseases. N(4)-Tadmd is a modified version of Tadmd that has been designed to enhance its therapeutic properties and reduce its side effects.
Mécanisme D'action
The mechanism of action of N(4)-Tadmd is not yet fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. N(4)-Tadmd has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
N(4)-Tadmd has several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and enhance immune function. It also has vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, N(4)-Tadmd has been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N(4)-Tadmd for lab experiments is its versatility. It can be used in a wide range of research applications, including cancer research, inflammation research, and viral research. Additionally, N(4)-Tadmd has low toxicity and is well-tolerated in animal studies. However, one of the limitations of N(4)-Tadmd is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on N(4)-Tadmd. Some of the potential areas of research include:
1. Development of N(4)-Tadmd as a potential drug candidate for the treatment of cancer, inflammation, and viral infections.
2. Investigation of the mechanism of action of N(4)-Tadmd and its effects on various cellular processes.
3. Development of new synthetic methods for the production of N(4)-Tadmd, which can make it more accessible for research and potential clinical use.
4. Investigation of the pharmacokinetics and pharmacodynamics of N(4)-Tadmd in animal and human studies.
Conclusion
N(4)-Tadmd is a promising compound with several potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a potential drug candidate for the treatment of various diseases. Its versatility and low toxicity make it an attractive tool for studying the mechanisms of various diseases. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of N(4)-Tadmd is a complex process that involves several steps. The first step is the synthesis of the precursor molecule, which is then modified to produce N(4)-Tadmd. The precursor molecule is synthesized by reacting Tadmd with a specific reagent under controlled conditions. The resulting product is then purified and subjected to further modifications to produce N(4)-Tadmd. The final product is obtained after several purification steps and is characterized using various analytical techniques.
Applications De Recherche Scientifique
N(4)-Tadmd has several potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It can also be used as a tool for studying the mechanisms of various diseases. Some of the specific research applications of N(4)-Tadmd include:
1. Cancer research: N(4)-Tadmd has been shown to inhibit the growth of several types of cancer cells. It can be used as a potential drug candidate for the treatment of cancer.
2. Inflammation research: N(4)-Tadmd has anti-inflammatory properties and can be used to study the mechanisms of inflammation.
3. Viral research: N(4)-Tadmd has been shown to have anti-viral properties and can be used to study the mechanisms of viral infections.
Propriétés
Numéro CAS |
117032-52-7 |
|---|---|
Nom du produit |
N(4)-Tadmd |
Formule moléculaire |
C48H64F3N6O10P |
Poids moléculaire |
973 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[5-methyl-2-oxo-4-[2-[6-[(2,2,2-trifluoroacetyl)amino]hexylideneamino]ethylamino]pyrimidin-1-yl]oxolan-3-yl]oxy-N-tert-butyl-N-propan-2-ylphosphonamidic acid |
InChI |
InChI=1S/C48H64F3N6O10P/c1-32(2)57(46(4,5)6)68(61,62)67-41-39(31-65-47(34-16-12-11-13-17-34,35-18-22-37(63-7)23-19-35)36-20-24-38(64-8)25-21-36)66-43(40(41)58)56-30-33(3)42(55-45(56)60)53-29-28-52-26-14-9-10-15-27-54-44(59)48(49,50)51/h11-13,16-26,30,32,39-41,43,58H,9-10,14-15,27-29,31H2,1-8H3,(H,54,59)(H,61,62)(H,53,55,60)/t39-,40-,41-,43-/m1/s1 |
Clé InChI |
OCLJXEFIQQRKNC-MMQDZLRKSA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
SMILES |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
SMILES canonique |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
Synonymes |
N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-2'-deoxy-5-methylcytidine-3'-N,N-diisopropylmethylphosphoramidite N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropylmethylphosphoramidite N(4)-TADMD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



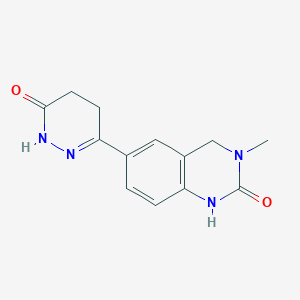
![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)
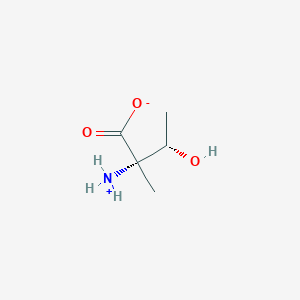
![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)
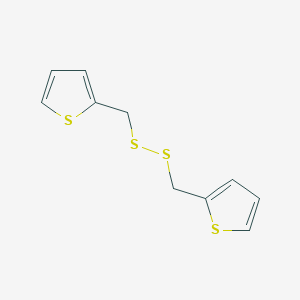
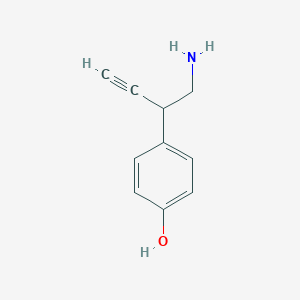
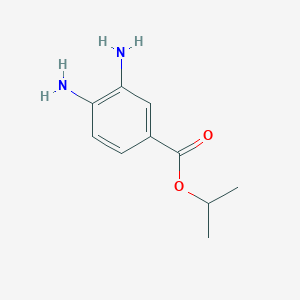
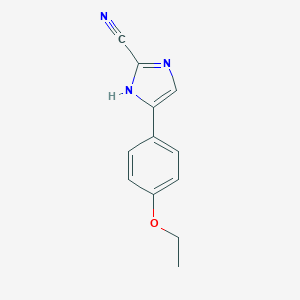
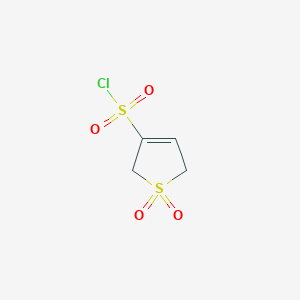
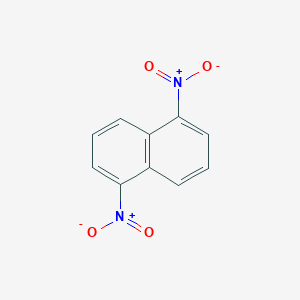
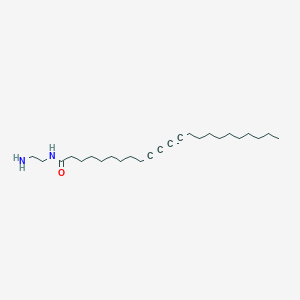
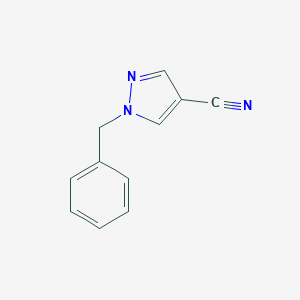
![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)
